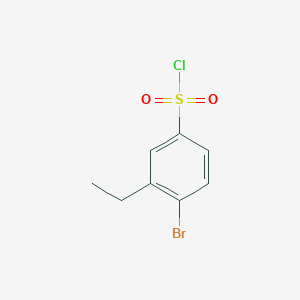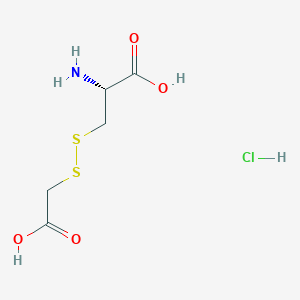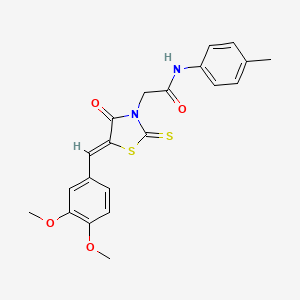
5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, also known as DFT, is a synthetic triazole derivative with potential applications in scientific research. DFT is a relatively new compound, first synthesized in the early 2000s, and has since been studied for its potential uses in various areas of scientific research. DFT has a range of biochemical and physiological effects, and its synthesis method, mechanism of action, and advantages and limitations for lab experiments are all important to consider when researching this compound.
Scientific Research Applications
Toxicity Studies
- Research has shown that derivatives of 1,2,4-triazole, including compounds similar to 5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, are related to the 4th class of toxicity according to K. K. Sidorov. Their toxicity ranges from 357 ± 28 to 1,250 ± 220 mg/kg. Modifications in the molecule can lead to changes in acute toxicity levels (Safonov, 2018).
Structural and Interaction Studies
- Triazole derivatives have been studied for their ability to form self-assembled dimers in solid states and establish specific bonding interactions. These interactions, including O⋯π-hole tetrel bonding, are significant for understanding the molecular behavior of these compounds (Ahmed et al., 2020).
- Another study highlighted the importance of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles. These interactions are crucial for understanding the molecular structure and potential applications of these compounds (Shukla et al., 2014).
Biological Activities
- 1,2,4-Triazole derivatives have been synthesized with different functional groups, showing varying levels of biological activity. For instance, certain derivatives exhibit anti-inflammatory activity, which might be relevant for the compound (Labanauskas et al., 2001).
- The antimicrobial activity of various 1,2,4-triazole derivatives has also been explored, demonstrating that these compounds can have significant effects against certain microbial strains (Bayrak et al., 2009).
Physical-Chemical Properties
- The study of physical-chemical properties of similar triazole derivatives has revealed insights into the behavior of these compounds under different conditions, which is vital for their application in various scientific fields (Bihdan & Parchenko, 2017).
Antioxidant and Enzyme Inhibition
- Certain triazole compounds have been studied for their antioxidant and enzyme inhibition activities, providing a potential therapeutic application for similar structures (Pillai et al., 2019).
Antitumor and Antimicrobial Studies
- The antitumor and antimicrobial activities of 1,2,4-triazole derivatives are significant, with some compounds showing promising results against specific cancer cell lines and microbial strains (Chowrasia et al., 2017).
properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-22-14-8-3-11(9-15(14)23-2)10-16-19-20-17(24)21(16)13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRKPULLDCTBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NNC(=S)N2C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxybenzyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2640306.png)
![Tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate](/img/structure/B2640308.png)
![2,4-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2640310.png)

![3-Methyl-5-[(1-methylpyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole](/img/structure/B2640314.png)




![3,6-dichloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-2-carboxamide](/img/structure/B2640323.png)

![(1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2640325.png)
![potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2640327.png)
![Methyl 4-[3-(3-methylimidazol-4-yl)piperidine-1-carbonyl]benzoate;hydrochloride](/img/structure/B2640328.png)